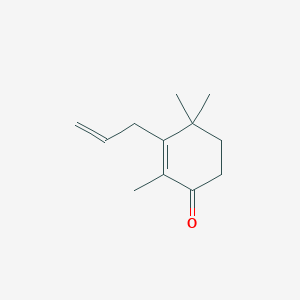
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(2-propenyl)- is an organic compound with the molecular formula C13H20O. It is a derivative of cyclohexenone, characterized by the presence of three methyl groups and a propenyl group attached to the cyclohexenone ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(2-propenyl)- typically involves the alkylation of 2-Cyclohexen-1-one with appropriate alkylating agents under controlled conditions. One common method is the reaction of 2-Cyclohexen-1-one with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the trimethyl group. The propenyl group can be introduced through a subsequent reaction with allyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(2-propenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-β-ionone: Shares a similar cyclohexenone structure with different substituents.
Isophorone: Another cyclohexenone derivative with different alkyl groups.
2,4,4-Trimethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one: A closely related compound with a different alkyl group.
Uniqueness
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(2-propenyl)- is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
825614-90-2 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2,4,4-trimethyl-3-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-5-6-10-9(2)11(13)7-8-12(10,3)4/h5H,1,6-8H2,2-4H3 |
Clé InChI |
ZVWWUJYXLDVRIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1=O)(C)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
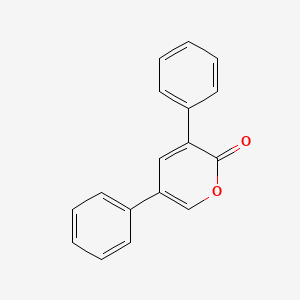
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
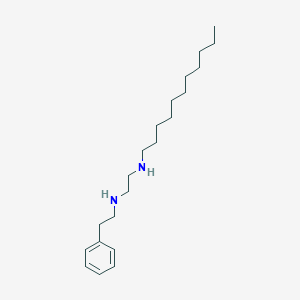
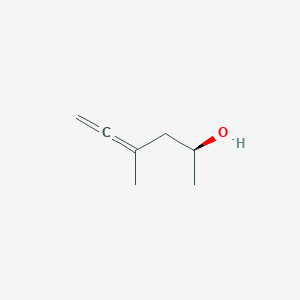
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)

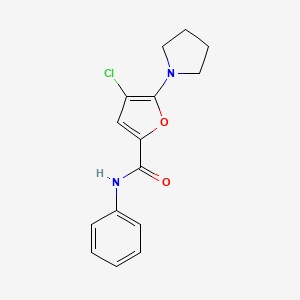
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
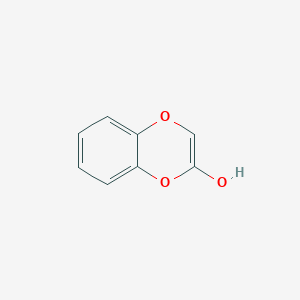
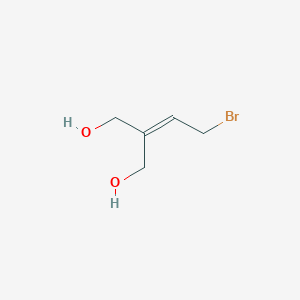
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)

